molecular formula C7H15BrS B13173683 3-(Bromomethyl)-1-(methylsulfanyl)pentane

3-(Bromomethyl)-1-(methylsulfanyl)pentane

Katalognummer: B13173683
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: LCVHMOJLMIIRFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS It is a brominated alkyl sulfide, which means it contains both a bromine atom and a sulfur atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for preparing 3-(Bromomethyl)-1-(methylsulfanyl)pentane involves the bromomethylation of thiols. This process uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is typically carried out under mild conditions, minimizing the generation of toxic byproducts. The resulting bromomethyl sulfides can be further functionalized through various chemical reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-1-(methylsulfanyl)pentane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form various derivatives.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a simpler alkyl sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to remove the bromine atom.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is the corresponding alkyl sulfide.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-1-(methylsulfanyl)pentane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be used to create new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.

Wirkmechanismus

The mechanism by which 3-(Bromomethyl)-1-(methylsulfanyl)pentane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation reactions, the sulfur atom is oxidized, changing its oxidation state and reactivity. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Bromomethyl)-1-(methylsulfanyl)pentane is unique due to the presence of both a bromine atom and a sulfur atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.

Eigenschaften

Molekularformel

C7H15BrS

Molekulargewicht

211.17 g/mol

IUPAC-Name

3-(bromomethyl)-1-methylsulfanylpentane

InChI

InChI=1S/C7H15BrS/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

LCVHMOJLMIIRFY-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCSC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.